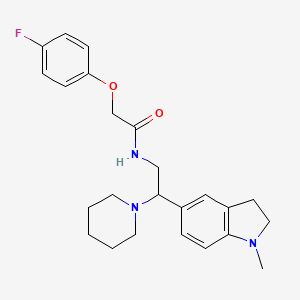![molecular formula C22H17Cl2FN6O2 B2747955 1-(2-chloro-6-fluorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 941936-48-7](/img/structure/B2747955.png)
1-(2-chloro-6-fluorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-6-fluorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C22H17Cl2FN6O2 and its molecular weight is 487.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Multitarget Drugs for Neurodegenerative Diseases
Compounds with a similar structure have been designed as multitarget drugs, combining the antagonistic activity at adenosine receptors with inhibition of monoamine oxidases, showing promise for the treatment of neurodegenerative diseases. These compounds are expected to offer advantages over single-target therapeutics by acting on multiple targets relevant for both symptomatic and disease-modifying treatment of diseases like Parkinson's and Alzheimer's. For instance, 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones have shown potent dual-target-directed antagonistic activity towards A1/A2A adenosine receptors and inhibitory effects on monoamine oxidase B, suggesting their utility in preclinical studies for neurodegenerative disorders (Brunschweiger et al., 2014).
Serotonin Receptor Ligands
New series of derivatives have been explored for their potential as serotonin receptor ligands, displaying significant psychotropic activity. These compounds have been tested for affinity and selectivity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing promise for the development of new therapeutic agents with anxiolytic and antidepressant properties. Modifications in the structure have opened possibilities for designing novel serotonin ligands with lower molecular weight and preserved electron systems, indicating a strategy for the development of drugs targeting psychiatric disorders (Chłoń-Rzepa et al., 2013).
Antiviral Activity
Research into purine analogues, such as imidazo[1,2-a]-s-triazine nucleosides, has revealed moderate activity against viruses at non-toxic dosage levels. These findings contribute to the understanding of purine analogues as a promising class of compounds for antiviral drug development. The exploration of such compounds against herpes, rhinovirus, and parainfluenza viruses provides insights into the design of new antiviral agents with improved efficacy and specificity (Kim et al., 1978).
Synthesis and Characterization
The synthetic routes and characterization of benzylic derivatives of triazinones, including studies on molecular structure and optimization of synthesis methods, contribute significantly to the field of medicinal chemistry. These studies not only provide a foundation for the development of new compounds with potential therapeutic applications but also enhance the understanding of structure-activity relationships critical for drug design (Hwang et al., 2017).
Propriétés
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3-(4-chlorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2FN6O2/c1-28-19-18(20(32)29(2)22(28)33)30-11-17(12-6-8-13(23)9-7-12)27-31(21(30)26-19)10-14-15(24)4-3-5-16(14)25/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSLMVWHHXTOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=C(C=CC=C4Cl)F)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

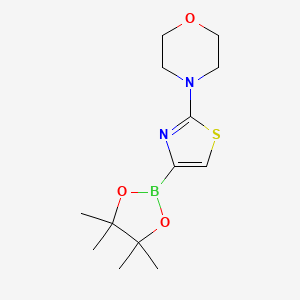


![N-(3-chloro-4-methoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2747877.png)
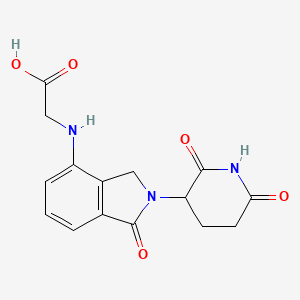
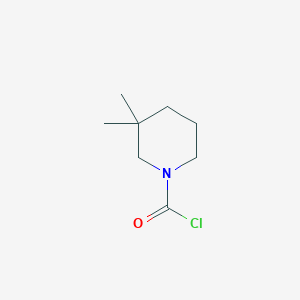
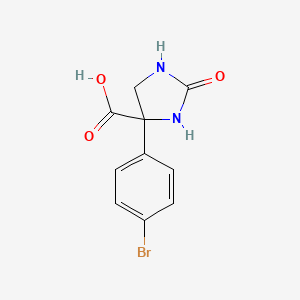
![N-(furan-2-ylmethyl)-3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2747883.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2747884.png)
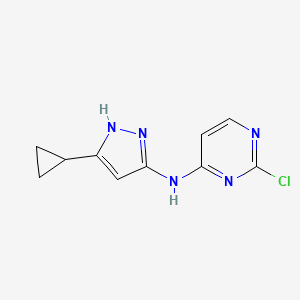
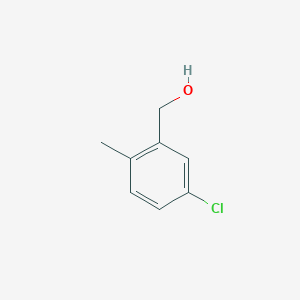
![2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone](/img/structure/B2747891.png)
